
1-Oxo-2,3-dihydro-1H-phosphol-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium typically involves the reaction of phospholene derivatives with oxidizing agents. One common method is the oxidation of 2,3-dihydro-1H-phosphole using hydrogen peroxide or other peroxides under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent phosphole compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphole oxides.
Reduction: 2,3-dihydro-1H-phosphole.
Substitution: Various substituted phosphole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium involves its ability to form reactive intermediates that can interact with molecular targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes. The compound’s unique ring structure allows it to engage in specific binding interactions with biological molecules, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-phenyl-2-phospholene 1-oxide
- 2,3-dihydro-4-methyl-1-phenyl-1H-phosphole 1-oxide
Comparison: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium stands out due to its unique reactivity and stability. Unlike its analogs, it can undergo a wider range of chemical reactions, making it a versatile compound for various applications. Its ability to form stable intermediates also enhances its utility in scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
63442-40-0 |
|---|---|
Molekularformel |
C4H6OP+ |
Molekulargewicht |
101.06 g/mol |
IUPAC-Name |
2,3-dihydrophosphol-1-ium 1-oxide |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1,3H,2,4H2/q+1 |
InChI-Schlüssel |
LLUWJELJHJOKSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[P+](=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

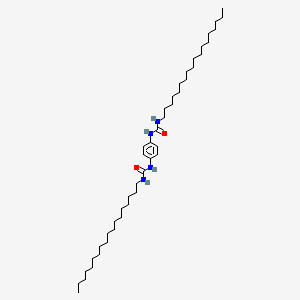
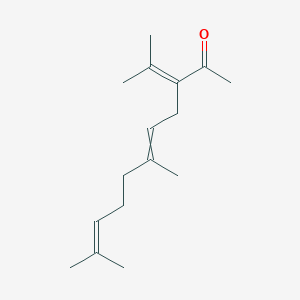
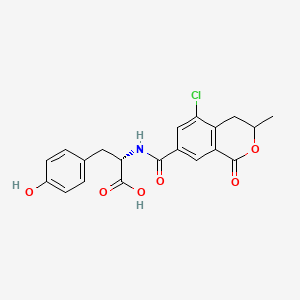




![N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide](/img/structure/B14487185.png)

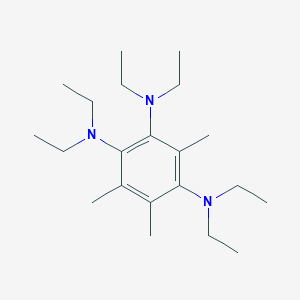
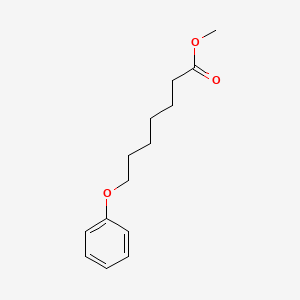
![2,2'-(Naphthalene-1,7-diyl)bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14487203.png)
